1-ethylpyridine-4(1H)-thione

Description

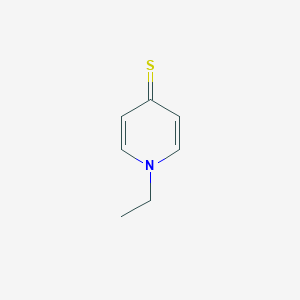

1-Ethylpyridine-4(1H)-thione is a sulfur-containing heterocyclic compound characterized by a pyridine backbone substituted with an ethyl group at the 1-position and a thione group at the 4-position.

Properties

IUPAC Name |

1-ethylpyridine-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-2-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJVBEPNUJYJDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=S)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethylpyridine-4(1H)-thione is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its antimicrobial properties, psychotropic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an ethyl group and a thione functional group. The presence of the thione moiety is significant as it often enhances the biological activity of compounds by facilitating interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that compounds containing thione groups can effectively inhibit the growth of various bacterial strains. For instance, one study demonstrated that derivatives of thione compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in antibiotic development .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| Thione Derivative A | Pseudomonas aeruginosa | 16 µg/mL |

Psychotropic Effects

In addition to its antimicrobial properties, recent studies have explored the psychotropic effects of thioalkyl derivatives of pyridine, including this compound. These compounds have shown promise in neuropharmacological studies, demonstrating potential anxiolytic, sedative, and antidepressant activities. For example, a study indicated that certain derivatives exhibited significant anxiolytic effects comparable to established medications like diazepam .

Case Study: Neuropharmacological Evaluation

A comprehensive evaluation was conducted on several thioalkyl derivatives, including this compound. The results indicated:

- Anxiolytic Activity : Compounds showed up to four times greater anxiolytic activity than diazepam.

- Sedative Effects : Notable sedative effects were observed without significant muscle relaxation.

- Antidepressant Properties : Several compounds demonstrated statistically significant antidepressant effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thione derivatives. The presence of specific functional groups and their positioning on the pyridine ring significantly influences the compound's interaction with biological targets.

Table 2: Structure-Activity Relationship Insights

| Functional Group | Position on Ring | Effect on Activity |

|---|---|---|

| Ethyl Group | 1 | Enhances solubility |

| Thione Group | 4 | Increases antimicrobial activity |

| Additional Substituent | Varies | Modulates psychotropic effects |

Scientific Research Applications

Antimicrobial Activity

1-Ethylpyridine-4(1H)-thione exhibits notable antimicrobial properties. Research indicates that compounds containing thione groups can effectively inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

This data suggests that the compound has potential as a lead in antibiotic development, particularly against resistant strains of bacteria.

Psychotropic Effects

Recent studies have explored the psychotropic effects of thioalkyl derivatives of pyridine, including this compound. These compounds have shown promise in neuropharmacological evaluations.

Case Study: Neuropharmacological Evaluation

A comprehensive evaluation indicated:

- Anxiolytic Activity : Compounds showed up to four times greater anxiolytic activity than diazepam.

- Sedative Effects : Notable sedative effects were observed without significant muscle relaxation.

- Antidepressant Properties : Several compounds demonstrated statistically significant antidepressant effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thione derivatives. The presence and positioning of specific functional groups on the pyridine ring significantly influence interactions with biological targets.

Table 2: Structure-Activity Relationship Insights

| Functional Group | Position on Ring | Effect on Activity |

|---|---|---|

| Ethyl Group | 1 | Enhances solubility |

| Thione Group | 4 | Increases antimicrobial activity |

| Additional Substituent | Varies | Modulates psychotropic effects |

Potential Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

- Antimicrobial Agents : Due to its effectiveness against various bacteria, it could be developed into new antibiotics.

- Psychotropic Drugs : Its anxiolytic and antidepressant properties indicate potential use in treating anxiety and depression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Structural and Physical Parameters

Key Observations :

- This could enhance membrane permeability but reduce aqueous solubility.

- Hydrogen Bonding : Pyrazine-2(1H)-thione exhibits extensive N–H⋯N and C–H⋯S interactions (36.8% and 13.8% contributions to Hirshfeld surface), stabilizing its crystal lattice . In contrast, this compound may prioritize hydrophobic interactions due to its ethyl group.

Key Observations :

- Anticancer Potential: The ethyl group in this compound may mimic the thiophene ring in S22, which enhances antiproliferative activity via hydrophobic interactions with tubulin or DNA .

- Antioxidant vs. Antibacterial : Pyrimidine-thiones with electron-donating groups (e.g., –OH, –OCH₃) show stronger antioxidant activity, while halogenated derivatives excel in DNA interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.